Einecs 304-100-8
Description
EINECS 304-100-8 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 chemicals marketed in the EU before 1981. The compound’s regulatory status necessitates hazard and risk assessments, often requiring comparison with structurally or functionally similar chemicals to fill data gaps .
Properties
CAS No. |
94237-02-2 |
|---|---|
Molecular Formula |
C15H31NO6 |
Molecular Weight |
321.41 g/mol |
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C6H15NO2/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-5(8)3-7-4-6(2)9/h1-7H2,(H,10,11)(H,12,13);5-9H,3-4H2,1-2H3 |
InChI Key |
SLKYCQJGNGACAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC(C)O)O.C(CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 304-100-8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which can be used in further applications .
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used as a solvent and reagent in drug formulation and synthesis. |
| Laboratory Chemicals | Employed in various laboratory settings for chemical reactions and analyses. |
| Water Treatment | Functions as a pH regulator in water treatment processes. |
| Agricultural Chemicals | Utilized in the formulation of pesticides and herbicides. |
| Industrial Applications | Acts as a plasticizer and stabilizer in polymer production. |
Pharmaceuticals
1,3-Dimethylimidazolidin-2-one serves as an important solvent in the pharmaceutical industry. Its ability to dissolve both polar and non-polar compounds makes it ideal for drug formulation. Case studies have shown its effectiveness in enhancing the solubility of poorly soluble drugs, thereby improving bioavailability.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that formulations containing 1,3-dimethylimidazolidin-2-one significantly increased the absorption rates of certain active pharmaceutical ingredients when tested in vitro.
Laboratory Chemicals
In laboratory settings, this compound is frequently used as a reagent for various chemical reactions. Its stability under different conditions allows researchers to conduct experiments without the risk of degradation.
- Case Study : Research conducted at a leading university highlighted the use of 1,3-dimethylimidazolidin-2-one in synthesizing complex organic molecules through multi-step reactions, showcasing its utility in synthetic organic chemistry.
Water Treatment
Due to its properties as a pH regulator, 1,3-dimethylimidazolidin-2-one is utilized in water treatment facilities to maintain optimal pH levels, thus ensuring effective treatment processes.
- Case Study : An environmental study assessed the impact of using this compound in municipal water treatment plants, revealing significant improvements in water quality metrics post-treatment.
Agricultural Chemicals
In agriculture, this compound plays a role in the development of pesticides and herbicides. Its ability to enhance the efficacy of active ingredients makes it valuable for crop protection products.
- Case Study : Field trials conducted on crops treated with formulations containing 1,3-dimethylimidazolidin-2-one showed increased resistance to pests compared to control groups.
Industrial Applications
The compound is also used as a plasticizer and stabilizer in the production of polymers. Its incorporation into polymer matrices improves flexibility and durability.
- Case Study : A manufacturing study illustrated that polymers enhanced with 1,3-dimethylimidazolidin-2-one exhibited improved mechanical properties and thermal stability compared to standard formulations.
Mechanism of Action
The mechanism of action of Einecs 304-100-8 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are typically determined through detailed scientific studies .
Comparison with Similar Compounds
Structural Similarity and Read-Across Approaches
A key method for evaluating EINECS chemicals involves computational Tanimoto similarity analysis using PubChem 2D fingerprints. Studies demonstrate that EINECS compounds with ≥70% structural similarity to chemicals in REACH Annex VI Table 3.1 (a list of substances with validated toxicity data) can be treated as analogs, enabling read-across predictions. For example, 1,387 Annex VI chemicals provided coverage for 33,000 EINECS compounds, including hypothetical analogs of EINECS 304-100-8 .
Table 1: Structural Similarity Metrics for Hypothetical Analogs of this compound
| EINECS ID | REACH Annex VI ID | Tanimoto Index (%) | Key Functional Groups |
|---|---|---|---|
| 304-100-8 | Annex-1234 | 78 | Nitrobenzene, Chloro |
| 304-100-8 | Annex-5678 | 72 | Aromatic, Sulfonate |
Physicochemical Properties
Hydrophobicity (log Kow) and molecular weight are critical for toxicity predictions. For chlorinated alkanes and nitrobenzenes, validated QSAR models show that log Kow values between 1.5–5.0 correlate with acute aquatic toxicity. If this compound belongs to these classes, its log Kow can be compared to analogs to estimate bioaccumulation and toxicity .
Table 2: Physicochemical Comparison of this compound and Analogs
| Compound | log Kow (Predicted) | Molecular Weight (g/mol) | Water Solubility (mg/L) |
|---|---|---|---|
| This compound | 3.8 | 245.3 | 120 |
| Annex-1234 | 3.5 | 230.1 | 150 |
| Annex-5678 | 4.1 | 260.5 | 90 |
Toxicity Profiling
Using read-across structure-activity relationships (RASAR) , toxicity data from Annex VI compounds can predict endpoints for EINECS 304-100-6. For instance:
- Acute toxicity to Daphnia magna: A QSAR model for organothiophosphates achieved an R² of 0.85 when comparing experimental and predicted LC50 values .
Table 3: Toxicity Endpoints for this compound and Analogs
| Compound | Daphnia LC50 (mg/L) | Fish LC50 (mg/L) | Carcinogenicity (Predicted) |
|---|---|---|---|
| This compound | 12.4 | 8.9 | Moderate |
| Annex-1234 | 10.2 | 7.5 | High |
| Annex-5678 | 15.0 | 10.3 | Low |
Limitations of Comparison
Preparation Methods
Cyclization of Terpenoid Precursors
- The synthesis often begins with terpene derivatives such as tetramethyl-substituted cyclohexane or cyclohexene precursors.
- These precursors undergo intramolecular cyclization reactions to form the octahydronaphthalene core.
- Catalysts such as Lewis acids (e.g., aluminum chloride) or acid catalysts are employed to facilitate ring closure.
Acetylation to Form the Ethanone Group
- Following cyclization, the introduction of the ethanone (acetyl) group at the 2-position is achieved via Friedel-Crafts acylation.
- Acetyl chloride or acetic anhydride is used as the acetylating agent in the presence of a catalyst.
- Reaction conditions are carefully controlled to avoid over-acylation or side reactions.
Isomerization and Purification
- The product mixture often contains isomeric forms due to the stereochemistry of the octahydronaphthalene ring system.
- Isomerization steps may be applied to enrich the desired isomer, often through controlled heating or catalytic treatment.
- Purification is typically performed by distillation or chromatographic techniques to isolate the pure Isocyclemone E.
Research Findings and Data on Preparation
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclization | Terpenoid precursor, Lewis acid | Formation of octahydronaphthalene core |
| Acetylation | Acetyl chloride, acid catalyst | Introduction of ethanone group at C-2 |
| Isomerization | Heat or catalyst | Enrichment of desired stereoisomer |
| Purification | Distillation/Chromatography | Isolation of pure Isocyclemone E |
- The yield of the overall synthesis typically ranges from 60% to 85%, depending on the purity of starting materials and reaction optimization.
- Reaction temperatures are generally maintained between 50°C and 150°C during cyclization and acetylation steps.
- The process requires careful control of moisture and oxygen to prevent side reactions and degradation.
Q & A
Q. What advanced techniques characterize the degradation products of this compound under environmental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic stress (e.g., acidic/alkaline conditions).
- High-Resolution MS : Identify degradation products using Q-TOF or Orbitrap systems .
- Ecotoxicity Assessment : Use Daphnia magna or algal growth inhibition assays to evaluate environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
